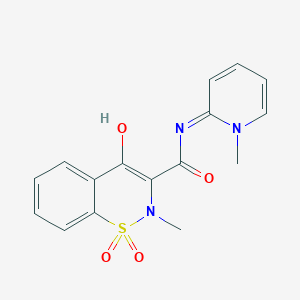
2-Methyl-N-2-(1-methylpyridinium)-2H-1,2-benzothiazine-3-carboxamide-4-olate 1,1-Dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-2-(1-methylpyridinium)-2H-1,2-benzothiazine-3-carboxamide-4-olate 1,1-Dioxide involves the reaction of piroxicam with methyl iodide in the presence of a base . The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-2-(1-methylpyridinium)-2H-1,2-benzothiazine-3-carboxamide-4-olate 1,1-Dioxide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA) .
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly used.
Major Products
The major products formed from these reactions include sulfoxides , sulfones , amines , and various substituted derivatives .
Scientific Research Applications
2-Methyl-N-2-(1-methylpyridinium)-2H-1,2-benzothiazine-3-carboxamide-4-olate 1,1-Dioxide: has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method validation and stability testing.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Utilized in the pharmaceutical industry for quality control and assurance.
Mechanism of Action
The mechanism of action of 2-Methyl-N-2-(1-methylpyridinium)-2H-1,2-benzothiazine-3-carboxamide-4-olate 1,1-Dioxide involves the inhibition of cyclooxygenase (COX) enzymes , which are responsible for the synthesis of prostaglandins . By inhibiting these enzymes, the compound reduces inflammation and pain . The molecular targets include COX-1 and COX-2 enzymes .
Comparison with Similar Compounds
Similar Compounds
Piroxicam: The parent compound from which these derivatives are synthesized.
Meloxicam: Another NSAID with a similar structure and mechanism of action.
Tenoxicam: A related compound with comparable anti-inflammatory properties.
Uniqueness
2-Methyl-N-2-(1-methylpyridinium)-2H-1,2-benzothiazine-3-carboxamide-4-olate 1,1-Dioxide: is unique due to its pyridinium group , which enhances its solubility and bioavailability compared to other NSAIDs . This structural modification also allows for more targeted interactions with COX enzymes, potentially leading to improved therapeutic effects .
Properties
Molecular Formula |
C16H15N3O4S |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
4-hydroxy-2-methyl-N-(1-methylpyridin-2-ylidene)-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide |
InChI |
InChI=1S/C16H15N3O4S/c1-18-10-6-5-9-13(18)17-16(21)14-15(20)11-7-3-4-8-12(11)24(22,23)19(14)2/h3-10,20H,1-2H3 |
InChI Key |
CSCBUIOXCXHUBB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=CC1=NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



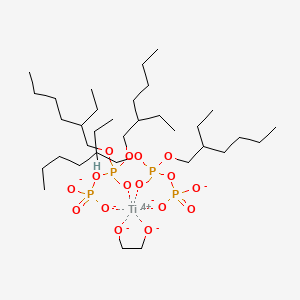

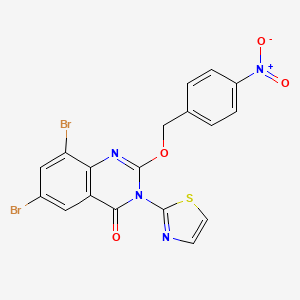
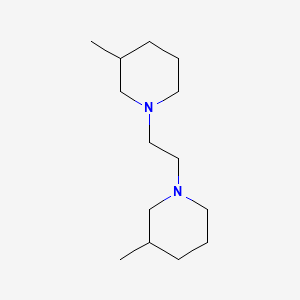
(2-diphenylphosphinophenyl)methane,min. 97% taniaphos](/img/structure/B13782668.png)
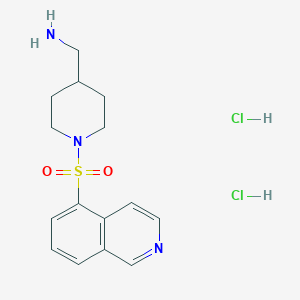
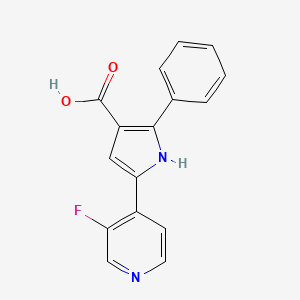
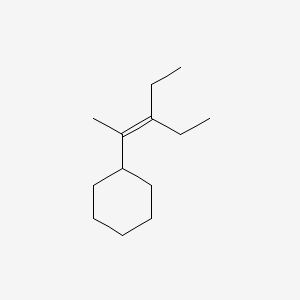
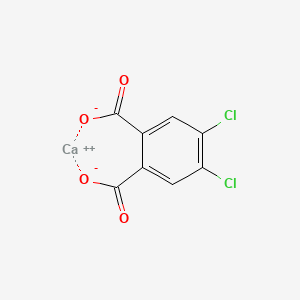

![(4Z)-4-[(3-bromophenyl)methylene]-2-methyl-oxazol-5-one](/img/structure/B13782715.png)
![1-[4-[2-(4-ethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13782719.png)

